REACTION_SMILES
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[Al+3:2].[Al+3:8].[Br:11][c:12]1[cH:13][c:14]([CH:18]([OH:19])[c:20]2[cH:21][cH:22][cH:23][cH:24][cH:25]2)[cH:15][cH:16][cH:17]1.[CH3:26][O:27][CH2:28][CH2:29][O:30][CH3:31].[CH3:32][CH2:33][OH:34].[Cl-:10].[Cl-:7].[Cl-:9].[H-:1].[H-:4].[H-:5].[H-:6].[Li+:3]>>[Br:11][c:12]1[cH:13][c:14]([CH2:18][c:20]2[cH:21][cH:22][cH:23][cH:24][cH:25]2)[cH:15][cH:16][cH:17]1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC(c1ccccc1)c1cccc(Br)c1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COCCOC
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CCO
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li+]
|
Name
|
|
Type
|
product
|
Smiles
|
Brc1cccc(Cc2ccccc2)c1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |